6-Methoxy-2,3-dihydrobenzo[d]thiazole

NQO2 Inflammation Cancer

Researchers targeting NQO2, MAO-B, or antimicrobial pathways often face irreproducible results when substituting benzothiazole derivatives-minor 6-position changes can abolish activity. 6-Methoxy-2,3-dihydrobenzo[d]thiazole (CAS 90005-50-8) eliminates this risk with batch-specific QC (NMR, HPLC, GC) and ≥95% purity. • NQO2 inhibitor elaboration: achieves IC50 51 nM • Direct antibacterial: MIC 0.98 µg/mL against S. aureus • Privileged MAO-B scaffold: enables nanomolar hydrazone derivatives

Molecular Formula C8H9NOS
Molecular Weight 167.23 g/mol
CAS No. 90005-50-8
Cat. No. B1291979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-2,3-dihydrobenzo[d]thiazole
CAS90005-50-8
Molecular FormulaC8H9NOS
Molecular Weight167.23 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NCS2
InChIInChI=1S/C8H9NOS/c1-10-6-2-3-7-8(4-6)11-5-9-7/h2-4,9H,5H2,1H3
InChIKeyVJEUREIYGDNDTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-2,3-dihydrobenzo[d]thiazole Overview


6-Methoxy-2,3-dihydrobenzo[d]thiazole (CAS 90005-50-8) is a heterocyclic benzothiazole derivative with the molecular formula C8H9NOS and a molecular weight of 167.23 g/mol . It is characterized by a benzene ring fused to a thiazole ring with a methoxy group at the 6-position. This compound is commercially available at standard purity levels of 95% and is supplied with batch-specific quality control documentation, including NMR, HPLC, and GC reports . Its structural features make it a versatile intermediate in the synthesis of pharmacologically active molecules, particularly as a precursor for NQO2 inhibitors and other targeted therapeutic agents [1].

Workflow NQO2 inhibitor synthesis and pathway study fit
Selection 6-substituted dihydrobenzothiazole intermediate for SAR exploration
Use Context Medicinal chemistry and antimicrobial screening probe

6-Methoxy-2,3-dihydrobenzo[d]thiazole vs. Generic Analogs


While many benzothiazole derivatives exist, direct substitution of 6-Methoxy-2,3-dihydrobenzo[d]thiazole with its 6-amino, 6-hydroxy, or aromatic counterparts is not a viable procurement strategy due to significant differences in potency, selectivity, and target engagement. Even subtle modifications at the 6-position or within the heterocyclic core can alter inhibitory activity against key enzymes such as NQO2 and MAO-B, as well as antimicrobial efficacy [1]. For instance, a 6-methoxy substituent on a benzothiazole scaffold can confer an IC50 of 51 nM against NQO2, whereas a 6-amino group reduces potency nearly twofold (IC50 79 nM), and a 6-hydroxy variant is inactive [1]. These quantitative differences underscore that benzothiazoles are not a commodity chemical class; precise structural features dictate functional performance, making the selection of this specific compound critical for research reproducibility and project success.

6-Amino Analog
May reduce NQO2 target engagement; reported inhibition context differs, with up to a 35% shift in assay potency observed.
Aromatic Benzothiazole
Lacks the dihydro moiety; synthetic route and biological profile may not transfer, limiting downstream derivatization.
6-Hydroxy Analog
Reported as inactive in NQO2 assays; endpoint response may not replicate for inhibition-focused studies.

6-Methoxy-2,3-dihydrobenzo[d]thiazole: Quantitative Evidence


NQO2 Inhibition: 6-Methoxy vs. 6-Amino Analog

In a 2024 study evaluating 55 benzothiazoles as NQO2 inhibitors, the 6-methoxy-2,3-dihydrobenzo[d]thiazole derivative (compound 40) demonstrated an IC50 of 51 nM, placing it among the most potent inhibitors in the series [1]. This activity was directly compared to its 6-amino analog (compound 48, IC50 79 nM), showing a 35% improvement in potency, and to the 6-acetamide analog (compound 49, IC50 31 nM). The 6-methoxy derivative also significantly outperformed the parent resveratrol, a known NQO2 inhibitor, which was used as the lead scaffold for this study [1].

NQO2 Inhibition
Head-to-head
51 nM vs. 79 nM (6-amino analog)
Supports NQO2 pathway inhibition context
Data to verify; recombinant enzyme assay
NQO2 Inflammation Cancer Oxidative Stress

MAO-B Inhibition and Selectivity Profile

The compound exhibits moderate MAO-B inhibitory activity with an IC50 of 15 µM after 48 hours . While this potency is lower than some optimized benzothiazole-hydrazone derivatives (which can reach IC50 values of 0.060 µM), it is comparable to other 2,3-dihydrobenzothiazole scaffolds and offers a useful starting point for further optimization [1]. Importantly, related benzothiazole derivatives have been shown to display selectivity for MAO-B over MAO-A, a desirable feature for minimizing off-target effects [2].

MAO-B Inhibition
Cross-study
IC50 15 µM
Reported endpoint context for SAR exploration
48-hour incubation; method context review
MAO-B Neurodegeneration Parkinson's Disease Depression

Antibacterial Activity Against S. aureus

The compound has demonstrated significant antibacterial activity against Staphylococcus aureus with MIC values ranging from 0.98 to 3.9 µg/mL . This level of activity is comparable to or exceeds that of other benzothiazole derivatives, which generally exhibit MIC values ranging from 25 to 200 µg/mL against various bacterial strains [1]. While direct head-to-head comparisons are limited, the data suggest that the 6-methoxy-2,3-dihydrobenzo[d]thiazole scaffold confers potent Gram-positive antibacterial activity that is not universal across all benzothiazoles.

Anti-S. aureus Activity
Cross-study
MIC 0.98–3.9 µg/mL
Supports antimicrobial screening context
Strain-panel endpoints require review
Antimicrobial Antibiotic Resistance Staphylococcus aureus Benzothiazole

NQO2 Inhibitor Precursor via Jacobson Cyclisation

The 6-methoxy-2,3-dihydrobenzo[d]thiazole core is a key intermediate in the synthesis of potent NQO2 inhibitors. The Jacobson cyclisation of appropriate thiobenzamides with methoxy-substituted aldehydes or ketones yields this scaffold, which can then be further functionalized to access 3',4',5'-trimethoxybenzothiazole analogues with IC50 values as low as 51 nM against NQO2 [1]. This synthetic route is well-established and scalable, enabling efficient library synthesis for structure-activity relationship (SAR) studies. In contrast, the aromatic 6-methoxybenzothiazole (CAS 2942-13-4) lacks the dihydro moiety, which can alter reactivity and biological profile .

Synthetic Utility
Class-level
Jacobson cyclisation precursor
Enables access to potent NQO2 inhibitor series
Reactivity profile differs from aromatic analog
Jacobson Cyclisation Thiobenzamide Benzothiazole Synthesis Medicinal Chemistry

MAO-B Selectivity Over MAO-A

While specific selectivity data for the 6-methoxy derivative is not available, a broader analysis of benzothiazole and 2,3-dihydrobenzothiazole derivatives reveals a consistent preference for MAO-B over MAO-A inhibition [1]. For example, related benzothiazole-hydrazone derivatives have demonstrated selective and significant hMAO-B enzyme inhibitor activity, with some compounds achieving selectivity ratios greater than 100-fold [1]. This class-level selectivity is attributed to the benzothiazole scaffold's ability to occupy the MAO-B active site while avoiding the steric constraints of MAO-A. The 6-methoxy substitution pattern is unlikely to abolish this selectivity, making it a valuable feature for researchers seeking to minimize off-target effects.

MAO-B Selectivity
Class-level
Inferred >10-fold over MAO-A
Class-level selectivity context; data to verify
Specific 6-methoxy selectivity not reported
MAO-B Selectivity MAO-A Benzothiazole Neuroprotection

Applications of 6-Methoxy-2,3-dihydrobenzo[d]thiazole


NQO2 Inhibitor Development in Cancer & Inflammation

This compound is a critical intermediate for the synthesis of potent NQO2 inhibitors. As demonstrated by Belgath et al. (2024), the 6-methoxy-2,3-dihydrobenzo[d]thiazole core, when elaborated with a 3',4',5'-trimethoxyphenyl group, yields an inhibitor with an IC50 of 51 nM against NQO2 [1]. Research groups focused on cancer, neuroinflammation, or oxidative stress should prioritize this compound as a building block for SAR studies. Procurement in high purity (≥95%) with batch-specific analytical documentation is essential for reproducible synthetic outcomes .

Anti-Staphylococcal Lead Discovery

With MIC values as low as 0.98 µg/mL against S. aureus, this compound represents a promising starting point for the development of new antibacterial agents, particularly in the context of rising antibiotic resistance [1]. Research groups screening for novel antimicrobial chemotypes can use this compound as a hit for further medicinal chemistry optimization. Its potency, which significantly exceeds that of many other benzothiazoles (which often exhibit MICs >25 µg/mL), suggests a unique interaction with bacterial targets that warrants further investigation .

MAO-B Inhibitor Development for Neuroprotection

The 2,3-dihydrobenzothiazole scaffold is a recognized privileged structure for MAO-B inhibition, a validated target for Parkinson's disease and depression. While the 6-methoxy derivative itself shows moderate activity (IC50 15 µM), it serves as an essential intermediate for the synthesis of more potent benzothiazole-hydrazone derivatives, which can achieve IC50 values in the nanomolar range [1]. Procurement of this compound enables the exploration of structure-activity relationships aimed at enhancing potency while maintaining MAO-B selectivity, a critical factor for minimizing off-target effects .

Chemical Probe for Benzothiazole-Protein Interactions

The well-defined structure and commercial availability of this compound make it a suitable tool for chemical biology studies, including target identification and validation. Its moderate but measurable activity against MAO-B (IC50 15 µM) and potent NQO2 inhibition (when elaborated) provide a basis for designing probe molecules to dissect the role of these enzymes in disease models [1]. Researchers requiring a structurally characterized, high-purity benzothiazole scaffold with documented analytical data should consider this compound for probe development .

Application
Selection Property
Validation Focus
NQO2 Pathway Studies
6-methoxy dihydrobenzothiazole intermediate
NQO2 enzyme inhibition and model-response context
Antimicrobial Screening
Gram-positive antibacterial probe
MIC endpoint and strain-panel review
MAO-B SAR Exploration
Dihydrobenzothiazole scaffold for derivatization
MAO-B isoform-selectivity and assay context
Chemical Probe Development
Structurally characterized high-purity building block
Target-engagement and pathway-response interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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